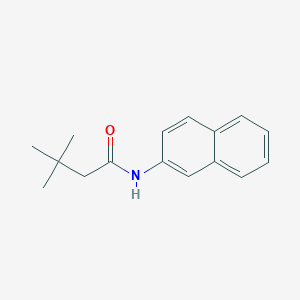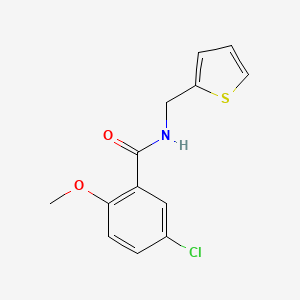
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines. BMS-986142 has shown promising results in preclinical studies and is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound reduces the activation of downstream signaling pathways, leading to a decrease in inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in preclinical models. This reduction in cytokine production leads to a decrease in inflammation and autoimmunity. This compound has also been shown to reduce the production of autoantibodies in preclinical models of lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easier to administer in preclinical studies. One limitation of this compound is its relatively short half-life, which may require frequent dosing in preclinical studies.
Direcciones Futuras
For N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide include clinical trials in patients with autoimmune diseases. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound. Other potential future directions include the development of combination therapies with other small molecule inhibitors of the JAK family, and the investigation of this compound in other autoimmune diseases.
Métodos De Síntesis
The synthesis of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with N-methylmorpholine to form the N-methylmorpholinium salt. This salt is then reacted with benzylamine to form the benzylated product, which is subsequently reacted with 3-(4-morpholinylcarbonyl)benzenesulfonyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, this compound was shown to reduce inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, this compound was shown to reduce inflammation and improve colon pathology.
Propiedades
IUPAC Name |
N-benzyl-4-methoxy-N-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-21(15-16-6-4-3-5-7-16)28(24,25)17-8-9-19(26-2)18(14-17)20(23)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKKVCVRYKDXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)

![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)

![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)

